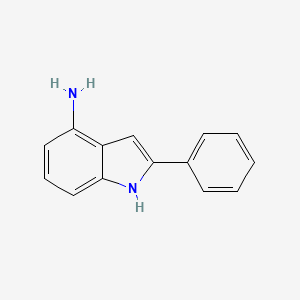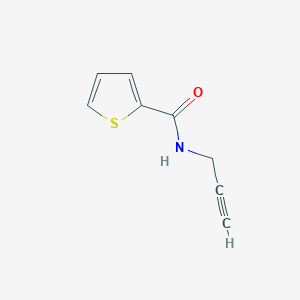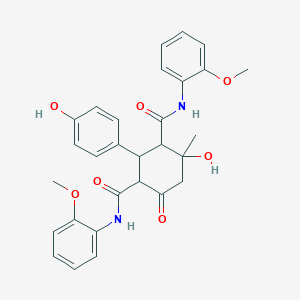![molecular formula C32H40N4O4 B10869780 4-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(morpholin-4-yl)ethyl]-4-oxobutanamide](/img/structure/B10869780.png)
4-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(morpholin-4-yl)ethyl]-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is also known as α,α-4-trimethylbenzenemethanol or 1,1-dimethyl-2-(4-methylphenyl)ethanol .
- It is an organic compound with the chemical formula C10H14O .
- Appearance: It appears as a white crystalline solid with a mint-like fragrance.
- Solubility: It is soluble in ethanol, ether, and most organic solvents.
- Uses: It serves as a raw material for synthesizing fragrances and flavor compounds. Additionally, it finds applications in dye synthesis and as a preservative .
Métodos De Preparación
- Synthetic Routes : 2-(4-methylphenyl)propan-2-ol can be synthesized by reacting 4-methylphenylacetone with a reducing agent (e.g., hydrogen gas and a catalyst like lithium aluminum hydride) under appropriate conditions.
- Industrial Production : While industrial-scale production methods may vary, the synthetic route remains consistent.
Análisis De Reacciones Químicas
- Reactions : The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate or chromic acid.
- Reduction : Reducing agents such as lithium aluminum hydride.
- Substitution : Various nucleophiles (e.g., amines, alcohols) can replace functional groups.
- Major Products : The specific products depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for potential biological activities (e.g., antimicrobial, antioxidant).
- Medicine : Research on its pharmacological properties and potential therapeutic applications.
- Industry : Employed in fragrance and flavor industries.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific interactions with molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
- Uniqueness : Highlight its distinct features compared to other similar compounds.
- Similar Compounds : Provide a list of related compounds (e.g., other benzyl alcohols, diazepines).
Remember that while this compound has low toxicity, appropriate safety precautions should still be taken during handling and use.
Propiedades
Fórmula molecular |
C32H40N4O4 |
|---|---|
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
4-[9,9-dimethyl-6-(4-methylphenyl)-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-(2-morpholin-4-ylethyl)-4-oxobutanamide |
InChI |
InChI=1S/C32H40N4O4/c1-22-8-10-23(11-9-22)31-30-25(20-32(2,3)21-27(30)37)34-24-6-4-5-7-26(24)36(31)29(39)13-12-28(38)33-14-15-35-16-18-40-19-17-35/h4-11,31,34H,12-21H2,1-3H3,(H,33,38) |
Clave InChI |
FRKZDCSJAQAROM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)CCC(=O)NCCN5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethoxyphenyl)-2-{[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10869707.png)
![2-Hydrazino-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B10869718.png)
![3-(2,4-Dichlorophenyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10869723.png)

![2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide](/img/structure/B10869744.png)
![2-({2-[(4-Carboxyphenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10869750.png)

![N-benzyl-2-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B10869775.png)
![2,2'-Oxybis[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine]](/img/structure/B10869782.png)
![4-cyano-2-fluoro-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}benzohydrazide](/img/structure/B10869788.png)
![3-[(4-acetylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10869795.png)

![ethyl 6-(5-{[(2-methylquinazolin-4-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B10869807.png)
![7-(4-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10869812.png)
